rac-Deshydroxy Formoterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Deshydroxy Formoterol: is a chemical compound with the molecular formula C19H24N2O3 and a molecular weight of 328.41 g/mol . It is a derivative of formoterol, a long-acting beta2-adrenergic receptor agonist commonly used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) .
Chemical Reactions Analysis
rac-Deshydroxy Formoterol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
rac-Deshydroxy Formoterol has several scientific research applications, including:
Mechanism of Action
rac-Deshydroxy Formoterol exerts its effects by acting as a beta2-adrenergic receptor agonist. This means it binds to and activates beta2-adrenergic receptors, which are predominantly found in bronchial smooth muscle. Activation of these receptors leads to relaxation of the bronchial smooth muscle, resulting in bronchodilation and improved airflow . The molecular targets and pathways involved include the cyclic AMP (cAMP) pathway, which is activated upon receptor binding and leads to a cascade of intracellular events that result in muscle relaxation .
Comparison with Similar Compounds
rac-Deshydroxy Formoterol is similar to other beta2-adrenergic receptor agonists, such as:
Formoterol: The parent compound, which has a hydroxyl group that is absent in this compound.
Salmeterol: Another long-acting beta2-adrenergic receptor agonist used in the treatment of asthma and COPD.
Albuterol: A short-acting beta2-adrenergic receptor agonist used for quick relief of asthma symptoms.
The uniqueness of this compound lies in its structural modification, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, formoterol .
Biological Activity
Rac-Deshydroxy Formoterol is a compound related to formoterol, a long-acting beta2-adrenergic agonist (LABA) primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and safety, supported by relevant studies and data.
This compound functions by selectively binding to beta2-adrenergic receptors located in bronchial smooth muscle. Upon activation, these receptors stimulate intracellular adenylyl cyclase, leading to increased levels of cyclic AMP (cAMP). The elevation of cAMP results in relaxation of bronchial smooth muscle and subsequent bronchodilation. This mechanism is critical for alleviating symptoms associated with asthma and COPD.
Key Mechanisms:
- Beta2-Adrenergic Receptor Agonism: this compound exhibits a strong affinity for beta2 receptors, which are primarily responsible for bronchodilation.
- Inhibition of Mediator Release: The compound inhibits the release of hypersensitivity mediators such as histamine and leukotrienes from mast cells, further contributing to its therapeutic effects .
Efficacy in Clinical Studies
Clinical evaluations have demonstrated the effectiveness of this compound in improving lung function and patient satisfaction. A study involving patients with COPD showed that inhalation of this compound resulted in significant improvements in forced expiratory volume (FEV1) without a corresponding increase in dyspnea or adverse systemic effects .
Table 1: Clinical Study Results on this compound
Study Reference | Population | Dose (μg) | FEV1 Improvement | Patient Satisfaction | Adverse Effects |
---|---|---|---|---|---|
COPD | 6, 12, 24, 48 | Significant dose-dependent improvement | Increased satisfaction scores | Minimal systemic effects |
Comparative Analysis with Other Formoterol Isomers
Research indicates that the biological activity of this compound may differ from its isomers. The (R,R)-isomer has been shown to have a significantly higher affinity for beta2 receptors compared to the (S,S)-isomer. This disparity suggests that this compound may exhibit distinct pharmacological properties that could influence its therapeutic efficacy and safety profile.
Table 2: Affinity Comparison of Formoterol Isomers
Isomer | Affinity for Beta2 Receptor (nM) | Comments |
---|---|---|
(R,R)-Formoterol | 2.9 | High affinity; potent bronchodilator |
(S,S)-Formoterol | 3100 | Low affinity; may antagonize effects of (R,R) |
Racemic Formoterol | Varies | Combination effects; potential loss of efficacy |
Safety Profile
The safety profile of this compound has been evaluated in various studies. While high doses can lead to systemic effects such as tremors and increased heart rate, these effects were generally minimal compared to the benefits observed in lung function improvement . It is crucial to monitor patients closely when initiating treatment with LABAs, particularly in those with existing cardiovascular conditions.
Case Studies
- Asthma Management: A randomized trial assessed the use of this compound combined with inhaled corticosteroids in asthma patients. Results indicated improved symptom control and reduced reliance on rescue inhalers among participants using the combination therapy .
- COPD Treatment: In a cohort study involving COPD patients, this compound was administered as a relief medication. The findings highlighted significant improvements in FEV1 and overall patient satisfaction without major adverse events .
Properties
Molecular Formula |
C19H24N2O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[2-hydroxy-5-[2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide |
InChI |
InChI=1S/C19H24N2O3/c1-14(11-15-3-6-17(24-2)7-4-15)20-10-9-16-5-8-19(23)18(12-16)21-13-22/h3-8,12-14,20,23H,9-11H2,1-2H3,(H,21,22) |
InChI Key |
OROKZPUWZCRYFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCCC2=CC(=C(C=C2)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.